![molecular formula C18H13NO2 B15159798 1-[2-(2-Nitrophenyl)ethenyl]azulene CAS No. 652142-03-5](/img/structure/B15159798.png)
1-[2-(2-Nitrophenyl)ethenyl]azulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Nitrophenyl)ethenyl]azulene is an organic compound characterized by the presence of an azulene ring system substituted with a nitrophenyl group via an ethenyl linkage
Preparation Methods
The synthesis of 1-[2-(2-Nitrophenyl)ethenyl]azulene typically involves the following steps:
Starting Materials: The synthesis begins with azulene and 2-nitrobenzaldehyde.
Reaction Conditions: A common synthetic route involves a Wittig reaction, where a phosphonium ylide derived from azulene reacts with 2-nitrobenzaldehyde to form the desired ethenyl linkage.
Industrial Production:
Chemical Reactions Analysis
1-[2-(2-Nitrophenyl)ethenyl]azulene undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the azulene ring, facilitated by the electron-withdrawing nitro group.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and electrophiles for substitution reactions.
Major Products: Products vary depending on the reaction, such as amino derivatives from reduction or substituted azulenes from electrophilic aromatic substitution.
Scientific Research Applications
1-[2-(2-Nitrophenyl)ethenyl]azulene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of azulene derivatives and their electronic properties.
Industry: Its unique optical properties make it a candidate for use in dyes and pigments.
Mechanism of Action
The mechanism of action of 1-[2-(2-Nitrophenyl)ethenyl]azulene involves interactions with molecular targets through its nitrophenyl and azulene moieties. The nitrophenyl group can participate in electron transfer reactions, while the azulene ring can engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways, although specific targets and pathways are still under investigation.
Comparison with Similar Compounds
1-[2-(2-Nitrophenyl)ethenyl]azulene can be compared with other azulene derivatives:
1-[2-(2-Methylphenyl)ethenyl]azulene: Similar structure but with a methyl group instead of a nitro group, leading to different reactivity and applications.
1-[2-(2-Chlorophenyl)ethenyl]azulene: The presence of a chloro group introduces different electronic effects and reactivity.
1-[2-(2-Hydroxyphenyl)ethenyl]azulene: The hydroxy group can participate in hydrogen bonding, affecting its chemical behavior and applications.
Properties
CAS No. |
652142-03-5 |
|---|---|
Molecular Formula |
C18H13NO2 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
1-[2-(2-nitrophenyl)ethenyl]azulene |
InChI |
InChI=1S/C18H13NO2/c20-19(21)18-9-5-4-7-16(18)13-12-15-11-10-14-6-2-1-3-8-17(14)15/h1-13H |
InChI Key |
JGPJBPBOZAAAAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=CC(=C2C=C1)C=CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B15159740.png)
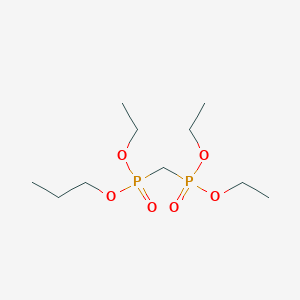
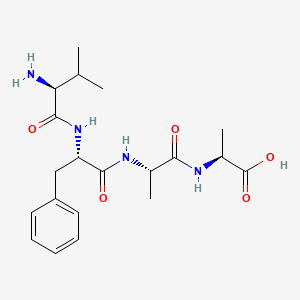
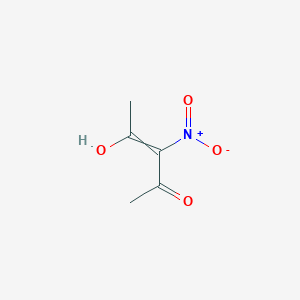
![2-Thia-6-selenaspiro[3.3]heptane](/img/structure/B15159752.png)
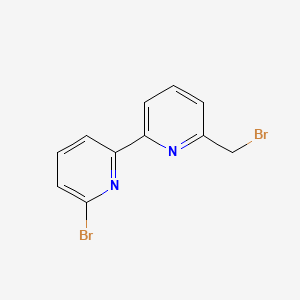
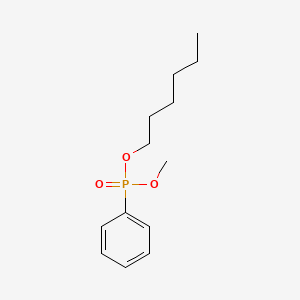


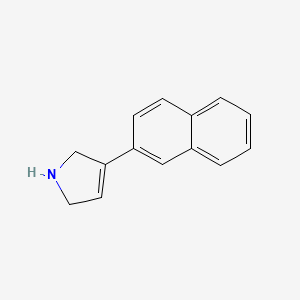
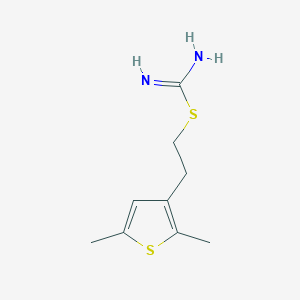

![2,5-Bis[(2-ethynylphenyl)ethynyl]thiophene](/img/structure/B15159803.png)
